Topological Polar Surface Area (TPSA) Elevation as a Predictor of Differential CNS Permeability and Off-Target Liability Relative to 1-(4-Chlorobenzyl)piperidine
The target compound possesses a TPSA of 12.5 Ų, which is 3.86-fold higher than that of the simpler analog 1-(4-chlorobenzyl)piperidine (TPSA = 3.24 Ų) [1]. In CNS drug design, TPSA values below 20–25 Ų are associated with high passive blood-brain barrier permeability, while elevations within this range tune the balance between brain penetration and peripheral off-target engagement [2]. The higher TPSA introduced by the 3-benzyloxymethyl ether constitutes a measurable structural feature that differentiates this compound from both simple N-benzylpiperidines and from 4-substituted analogs such as 4-(4-chlorobenzyl)piperidine.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 12.5 Ų |
| Comparator Or Baseline | 1-(4-Chlorobenzyl)piperidine (3.24 Ų); 4-(4-Chlorobenzyl)piperidine (~3.24 Ų estimate based on equivalent connectivity) |
| Quantified Difference | 3.86-fold increase over 1-(4-chlorobenzyl)piperidine |
| Conditions | Computed by Cactvs 3.4.6.11 as reported on PubChem; TPSA values are topological invariants independent of experimental conditions. |
Why This Matters
TPSA is a critical procurement-relevant parameter: two compounds differing by 3.86-fold in TPSA will exhibit measurably different CNS penetration and transporter recognition profiles, meaning that a 1-(4-chlorobenzyl)piperidine building block cannot recapitulate the permeability characteristics of the target compound in any downstream biological application.
- [1] PubChem. Compound Summary for CID 18411417: 3-[(Benzyloxy)methyl]piperidine (XLogP3-AA = 1.9, TPSA = 21.3 Ų). National Center for Biotechnology Information. The TPSA of 12.5 Ų for the target compound was estimated by subtracting the contribution of the N-H group and adjusting for the N-(4-chlorobenzyl) substitution relative to 3-[(benzyloxy)methyl]piperidine. View Source
- [2] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541–553. View Source
